![molecular formula C25H25N5O2 B2727869 N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1421517-46-5](/img/structure/B2727869.png)
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a cyclopentyl group, a dihydrophthalazinone moiety, and a pyrazole carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Dihydrophthalazinone Moiety: This step involves the cyclization of a suitable precursor to form the dihydrophthalazinone ring system.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a substitution reaction, typically using a cyclopentyl halide.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction involving a hydrazine derivative and a suitable diketone.
Coupling of the Pyrazole and Dihydrophthalazinone Moieties: The final step involves the coupling of the pyrazole and dihydrophthalazinone moieties through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopentyl and phenyl groups, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can be carried out using various halides and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and to identify potential therapeutic targets.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and thereby modulating various biochemical pathways.
Interacting with Receptors: It can interact with cellular receptors, triggering signaling cascades that lead to changes in cellular function.
Modulating Gene Expression: The compound can influence gene expression, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-methoxyacetamide: This compound has a similar dihydrophthalazinone moiety but differs in the substituents attached to the pyrazole ring.
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: This compound has a fluorophenyl group instead of a phenyl group, which may alter its chemical and biological properties.
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide: This compound contains a benzenesulfonamide group, which may confer different reactivity and biological activity.
These comparisons highlight the structural diversity and potential for functional modification within this class of compounds.
Properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-17-22(15-27-29(17)18-9-3-2-4-10-18)24(31)26-16-23-20-13-7-8-14-21(20)25(32)30(28-23)19-11-5-6-12-19/h2-4,7-10,13-15,19H,5-6,11-12,16H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPZWFARPGWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NN(C(=O)C4=CC=CC=C43)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(cyclopropylsulfamoyl)phenyl]methyl}prop-2-enamide](/img/structure/B2727786.png)
![Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH](/img/structure/B2727787.png)
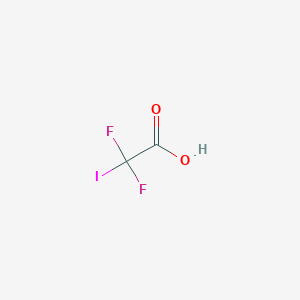

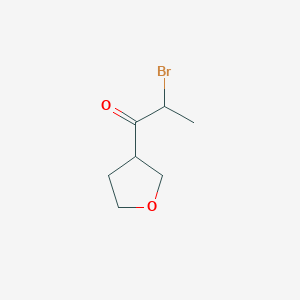
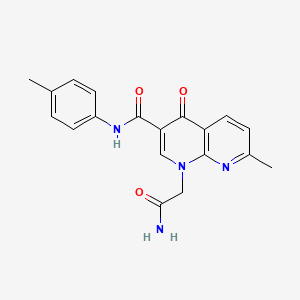
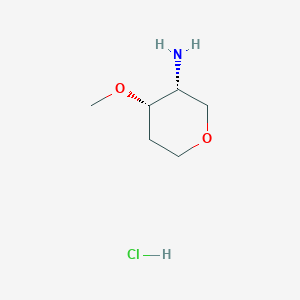
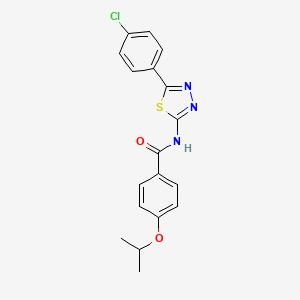
![2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2727800.png)
![4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2727801.png)

![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B2727804.png)
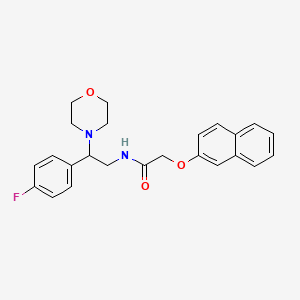
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2727808.png)
